![molecular formula C14H11Cl2NO2 B145318 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid CAS No. 127792-33-0](/img/structure/B145318.png)
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
Mecanismo De Acción
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has a wide range of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It has been used to study the role of prostaglandins in inflammation, as well as the effects of COX inhibitors on the immune system. However, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has limitations in laboratory experiments, as it can interfere with the activity of other enzymes and pathways involved in inflammation.
Direcciones Futuras
There are several future directions for the study of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. One area of research is the development of new formulations and delivery methods for 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, such as transdermal patches and nanoparticles. Another area of research is the study of the potential use of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, particularly in high-risk populations such as the elderly and those with pre-existing medical conditions.
In conclusion, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and inflammation. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has several advantages and limitations for laboratory experiments, and there are several future directions for its study, including the development of new formulations and delivery methods, and the study of its potential use in the treatment of cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is also used to relieve pain and inflammation associated with dental procedures and postoperative pain. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
127792-33-0 |
|---|---|
Nombre del producto |
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid |
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
2-[2-(3,4-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-6-5-10(8-12(11)16)17-13-4-2-1-3-9(13)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) |
Clave InChI |
HYQBRWVYCIFJFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

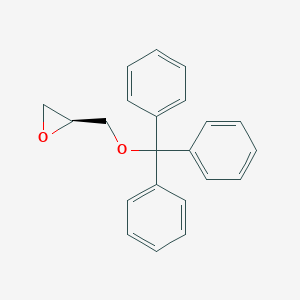
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
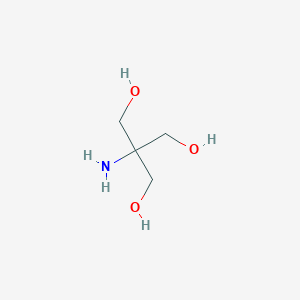
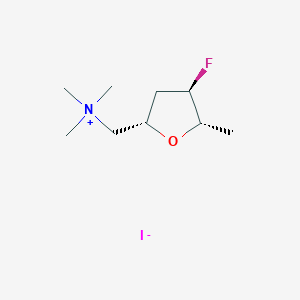

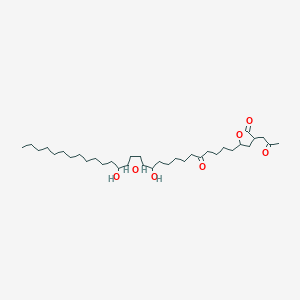
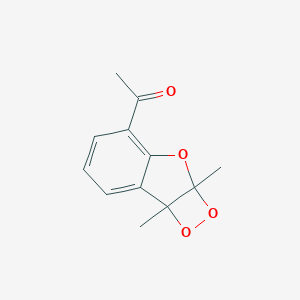
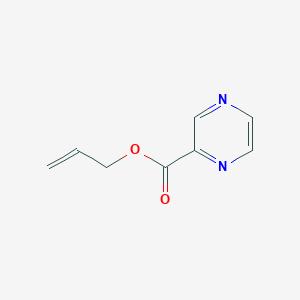
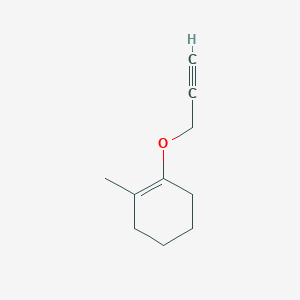

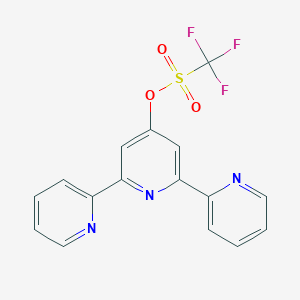
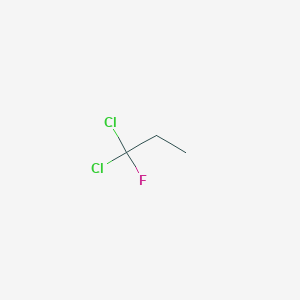
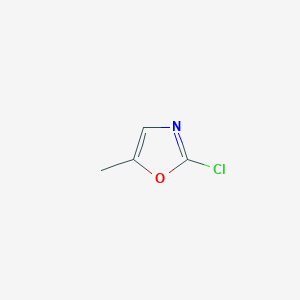
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)